2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
Description
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (CAS: 1032564-18-3) is a bicyclic adamantane derivative with a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . The compound features a hydroxyl group at the 3-position of the adamantane scaffold, an amino group linked via an acetic acid moiety, and a rigid hydrophobic core. It is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment .
The compound is provided as a research-grade product in solution form (10 mM, 25 µL) and requires storage at 2–8°C in the dark. Solubility challenges in aqueous buffers are addressed by heating to 37°C and sonication . Its purity exceeds 98%, with validated quality control via COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .
Properties
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVAMKEHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032564-18-3 | |
| Record name | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032564183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZB9AHA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of 1-Aminoadamantane-3-ol with 2-Halo Acid Derivatives
One common route involves reacting 1-aminoadamantane-3-ol with 2-halo acid derivatives (e.g., 2-chloroacetic acid derivatives) or their salts in the presence of a base to form 2-(3-hydroxyadamantan-1-yl amino) acid derivatives. This is typically carried out in polar aprotic solvents such as ethers or chlorinated solvents.
Hydrolysis of Ester Derivatives
If the intermediate is a protected ester (e.g., t-butyl ester), hydrolysis is performed to obtain the free acid:
- Reagents : Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide.
- Conditions : Aqueous medium, room temperature to mild heating.
- Outcome : Cleavage of the ester group to yield 2-((3-hydroxyadamantan-1-yl)amino)acetic acid.
Reduction of Imino Intermediates
An alternative preparation involves reacting 1-aminoadamantane-3-ol with 2-oxoacetic acid to form an iminoacetic acid intermediate, which is then reduced:
- Reducing agents : Sodium borohydride, sodium cyanoborohydride, diborane, or hydrogen gas with transition metal catalysts (Ni, Pd, Pt, Rh, etc.).
- Catalysts : Heterogeneous catalysts containing 0.1–20% transition metals.
- Purpose : Reduction of the carbon-nitrogen double bond to form the amino acid.
Coupling with Pyrrolidine-2-Carbonitrile Derivatives
In some synthetic schemes, this compound is further reacted with pyrrolidine-2-carbonitrile derivatives to form more complex molecules like Saxagliptin.
- Condensing agents : Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).
- Additives : 1-Hydroxybenzotriazole (HOBt) to improve coupling efficiency.
- Solvents : Methylene chloride, ethyl acetate, or other chlorinated solvents.
- Conditions : Mild temperatures, often room temperature.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 1-Aminoadamantane-3-ol + 2-halo acid derivative; base (K2CO3); THF or CH2Cl2 | 2-(3-Hydroxyadamantan-1-yl amino) acid derivative | Base choice critical for yield and purity |
| 2 | Ester hydrolysis | Alkali metal hydroxide (NaOH, KOH); aqueous medium | This compound | Mild conditions prevent side reactions |
| 3 | Reduction | NaBH4, NaCNBH3, diborane, or H2 + metal catalyst | Reduction of imino intermediate to amino acid | Catalyst choice affects selectivity |
| 4 | Coupling with nitrile derivative | EDC.HCl, DCC, HOBt; solvents like CH2Cl2 or EtOAc | Coupled products (e.g., Saxagliptin intermediates) | Used for further derivatization |
Research Findings and Process Improvements
Patent WO2011101861A1 describes a novel and improved process focusing on economical and commercially viable steps for preparing this compound, emphasizing the use of alkali metal carbonates and hydroxides for hydrolysis and bases like potassium carbonate for substitution reactions. It also highlights purification by recrystallization from ethyl acetate/methanol to achieve high purity crystalline forms with melting points consistent with literature.
Patent US8664443B2 reports an improved industrial-scale process that minimizes side reactions such as cyclic amidine formation during deprotection steps, utilizing mild hydrogenation conditions with metal catalysts to obtain the free base form of the compound. This method also allows conversion to various salts and hydrates, improving product versatility.
Academic research (Oriental Journal of Chemistry, 2014) demonstrates a telescopic process integrating condensation and dehydration steps using trifluoroacetic anhydride and carbodiimide coupling agents, streamlining the synthesis with fewer isolation steps and improved yields. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents enhances reaction efficiency and product purity.
Chemical Reactions Analysis
Amide Bond Formation with Azabicyclohexane Derivatives
This reaction involves coupling 2-((3-hydroxyadamantan-1-yl)amino)acetic acid derivatives with bicyclic amines to form intermediates critical for saxagliptin synthesis.
Key Data:
Mechanistic Insight:
The carboxylic acid group undergoes activation via carbodiimide reagents (e.g., DCC or EDC·HCl) to form an active ester, facilitating nucleophilic attack by the amine group of the azabicyclohexane derivative . Steric hindrance from the adamantane moiety necessitates precise temperature control (20–25°C) .
Deprotection of Protected Amino Groups
The benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protecting groups on the amino moiety are removed under catalytic hydrogenation or acidic conditions.
Key Data:
Notes:
-
Hydrogenolysis with Pd/C selectively cleaves the Cbz group without affecting the adamantane hydroxyl or nitrile functionalities .
-
Acidic conditions (HCl) protonate the free base to form pharmaceutically stable salts .
Dehydration of Carboxamide to Nitrile
A critical step in saxagliptin synthesis involves converting carboxamide intermediates to nitriles.
Key Data:
Mechanism:
Trifluoroacetic anhydride (TFAA) activates the carboxamide oxygen, enabling nucleophilic substitution by pyridine to form a reactive intermediate, which eliminates water to yield the nitrile .
Salt Formation and Crystallization
The final saxagliptin base is converted to its monohydrate or hydrochloride form for enhanced stability.
Key Data:
| Acid Reagent | Solvent | Product | Purity | Source Citation |
|---|---|---|---|---|
| HCl gas | Ethyl acetate | Saxagliptin hydrochloride | 99.8% | |
| Water | Methanol | Saxagliptin monohydrate | 99.5% |
Optimization:
Crystallization from methanol/water mixtures produces the monohydrate with high polymorphic purity, critical for pharmaceutical formulation .
Scientific Research Applications
Pharmaceutical Applications
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:
- Role in Diabetes Treatment: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid is identified as an impurity in the synthesis of Vildagliptin, a DPP-4 inhibitor used for managing type 2 diabetes. DPP-4 inhibitors work by increasing incretin levels, which help regulate blood sugar levels .
- Synthetic Pathways: The compound is involved in synthetic methodologies that enhance the yield and purity of DPP-4 inhibitors, showcasing its importance in pharmaceutical development .
-
Synthesis of Other Pharmaceuticals:
- Intermediate in Drug Synthesis: This compound serves as an intermediate in the synthesis of other biologically active molecules, highlighting its versatility in drug formulation .
- Potential Antiviral Properties: Research indicates that derivatives of this compound may exhibit antiviral activities, making it a candidate for further exploration in antiviral drug development .
Biochemical Research Applications
- Protein Interaction Studies:
- Model Compound for Drug Design:
Mechanism of Action
The mechanism of action of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantane derivatives are structurally diverse, with variations in functional groups impacting pharmacological activity, solubility, and synthetic utility. Below is a detailed comparison of 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Adamantane-Based Derivatives
Key Observations:
Structural Variations: The aminoacetic acid moiety in the target compound distinguishes it from simpler analogs like 2-(3-Hydroxyadamantan-1-yl)acetic acid, enabling direct peptide coupling in drug synthesis . The α-amino acid derivative (CAS: 709031-29-8) shares the adamantane core but features a chiral center, critical for enantioselective binding in DPP-4 inhibition .
Pharmacological Relevance: The target compound’s role in saxagliptin synthesis is shared with (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, which undergoes further functionalization (e.g., carbamate protection) to enhance metabolic stability . 3-Hydroxyadamantane-1-acetic acid lacks the amino group, limiting its direct use in peptidomimetics but showing promise in antiviral applications .
Solubility and Stability: The tert-Boc-protected derivative exhibits superior stability during synthetic steps compared to the unprotected target compound, which requires careful handling to prevent degradation . 2-(3-Hydroxyadamantan-1-yl)acetic acid (CAS: 17768-36-4) is commercially discontinued, highlighting supply-chain challenges for non-pharmacologically prioritized analogs .
Research Findings:
- Synthetic Utility: The target compound’s amino group facilitates coupling with bicyclohexane carboxamide in saxagliptin synthesis, as demonstrated in optimized protocols using EDC·HCl and HOBt .
- Crystallographic Data : Derivatives like 3-Hydroxyadamantane-1-acetic acid have well-characterized crystal structures, aiding in computational modeling of adamantane-based drug candidates .
Biological Activity
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, also known as a derivative of adamantane, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₉N₁O₃
- Molecular Weight : 225.2842 g/mol
- Stereochemistry : Mixed stereochemistry with no defined stereocenters .
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes, including tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which plays a role in cell signaling and regulation of the unfolded protein response .
- Modulation of Signaling Pathways : It influences key signaling pathways such as the JAK/STAT and MAPK/ERK pathways, which are critical for cellular responses to growth factors and cytokines .
- Cellular Effects : The compound affects cellular processes such as apoptosis and autophagy, indicating potential applications in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Human Intestinal Absorption : High probability (0.7431) indicating good oral bioavailability.
- Blood-Brain Barrier Penetration : High probability (0.9143), suggesting potential central nervous system effects.
- Metabolic Stability : Studies show it has high metabolic stability in human liver microsomes, which is essential for maintaining effective plasma concentrations .
Biological Activity Data Table
Case Study 1: Inhibition of Cancer Cell Growth
A study investigated the effects of this compound on cancer cell lines. Results indicated that treatment reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating neurodegenerative diseases.
Q & A
Q. What experimental strategies are recommended for synthesizing 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid?
Synthesis typically involves coupling 3-hydroxyadamantane-1-amine with bromoacetic acid derivatives under basic conditions. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of bromoacetic acid .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures to isolate the product.
- Characterization : Confirm purity via HPLC (>98%) and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can computational methods optimize the molecular geometry of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for geometry optimization. Steps include:
- Basis Set Selection : Use 6-31G(d,p) for initial optimizations and aug-cc-pVDZ for higher accuracy.
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments.
- Validation : Compare calculated vibrational frequencies (IR) with experimental spectra to validate the structure .
Q. What are the key physicochemical properties to prioritize during characterization?
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.
- pKa Determination : Perform potentiometric titration in aqueous buffers (pH 2–12) to assess ionization states .
- Thermal Stability : Analyze via differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the adamantane moiety during X-ray diffraction studies?
Adamantane derivatives often exhibit rotational disorder. Mitigation strategies include:
Q. What methodologies are suitable for probing in vivo pharmacokinetics of this compound?
- Radiolabeling : Synthesize C-labeled derivatives for tracking absorption/distribution in rodent models.
- Mass Spectrometry : Use LC-MS/MS to quantify plasma concentrations and metabolite profiling.
- Tissue Distribution : Conduct autoradiography or whole-body PET imaging (if F-labeled) .
Q. How can contradictory solubility data from different studies be reconciled?
- Method Standardization : Compare protocols (e.g., shake-flask vs. HPLC solubility assays).
- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms affecting solubility.
- Computational Aid : Apply COSMO-RS simulations to predict solubility in mixed solvents .
Methodological Challenges
Q. What strategies enhance the stability of this compound in aqueous solutions?
- pH Control : Store solutions at pH 6–8 (near its predicted pKa) to minimize hydrolysis.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .
Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) using immobilized target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) : Simulate binding poses over 100 ns trajectories to identify key residues .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
- Quality Control : Use F NMR (if fluorine-containing intermediates) to track impurities .
Q. What statistical approaches are recommended for dose-response studies?
- Four-Parameter Logistic Model : Fit data to calculate EC50/IC50 values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Reproducibility : Report n ≥ 3 biological replicates with independent syntheses .
Safety and Handling
- PPE Requirements : Use nitrile gloves, FFP3 respirators, and chemical-resistant aprons during synthesis .
- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
